12-Bromododecanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 12-Bromododecanoic acid, such as 12-aminododecanoic and 11-aminoundecanoic acids, has been explored through various chemical processes. These processes involve starting with vernolic acid and undergoing a series of reactions including hydrogenation, oxidation, and catalytic reduction to achieve the desired monomer precursors for nylon-12 and nylon-11, showcasing the potential for synthesizing related compounds through innovative chemical pathways (Ayorinde et al., 1997).
Molecular Structure Analysis
The molecular structure of 12-Bromododecanoic acid has been analyzed in the context of its interaction with proteins, such as bovine beta-lactoglobulin. X-ray structure determination revealed that 12-Bromododecanoic acid binds inside the calyx of bovine beta-lactoglobulin, offering insights into how fatty-acid-like ligands interact with protein structures (Qin et al., 1998).
Chemical Reactions and Properties
12-Bromododecanoic acid's reactivity and chemical properties have been studied in various contexts, including its role as a ligand and its involvement in corrosion inhibition. For example, its inhibiting effect on the corrosion of carbon steel in CO2-saturated hydrochloric acid was investigated, demonstrating its potential as a 'green' corrosion inhibitor due to the formation of a self-assembled monolayer (SAM) that provides a hydrophobic barrier against corrosive agents (Ghareba & Omanovic, 2010).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Functionalized Alkanes : 12-Bromododecanoic acid serves as an intermediate in the synthesis of various functionalized alkanes, including 12-nitrododecanol and 1,12-dinitrododecane. These compounds are obtained from 12-bromododecanol, which is derived from 12-bromododecanoic acid, indicating its role in complex organic synthesis processes (Ainscow et al., 1987).
Radiolabeling for Medical Research : In medical research, 12-Bromododecanoic acid has been used to create Bromine-77 labeled alkyl bromides. This method is crucial for studying myocardial metabolism, demonstrating the compound's applicability in advanced medical imaging techniques (Kilbourn et al., 1982).
Surface Science and Material Interactions
Surface Adsorption Studies : The adsorption behavior of 12-bromododecanoic acid on graphite surfaces has been observed using Scanning Tunneling Microscopy (STM). This research provides insights into molecular conformations and surface interactions, essential in nanotechnology and surface chemistry (Fang et al., 1998).
Molecular Binding Studies : Studies have shown that 12-bromododecanoic acid binds inside the calyx of bovine β-lactoglobulin, a model for fatty acids. This finding has implications for understanding protein-ligand interactions, beneficial in biochemical and pharmaceutical research (Qin et al., 1998).
Corrosion Inhibition and Industrial Applications
Corrosion Inhibition : Research has explored the use of 12-aminododecanoic acid, a derivative of 12-bromododecanoic acid, as a corrosion inhibitor for carbon steel. This application is crucial in industrial contexts, particularly in preventing material degradation (Ghareba & Omanovic, 2010).
Mineral Flotation Processes : The compound has been used in flotation processes, such as the separation of spodumene from feldspar and quartz, indicating its utility in mining and mineral processing industries (Xie et al., 2021).
Safety And Hazards
12-Bromododecanoic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
12-Bromododecanoic acid has been used as a model fatty acid in the elucidation of the x-ray structure of bovine beta-lactoglobulin . This suggests potential future directions in the study of protein-ligand interactions.
Relevant Papers One paper discusses the influence of lauric Acid on the Adsorption of 12-Bromododecanoic Acid at the Liquid Solid Interface as Studied by STM . Another paper discusses how 12-Bromododecanoic acid has been used in the synthesis of clickable forms of myristic acid and as a model fatty acid ligand to determine the X-ray crystal structure of bovine β-lactoglobulin-ligand complexes .
properties
IUPAC Name |
12-bromododecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BrO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKBWYBUCFHYPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049354 | |
Record name | 12-Bromododecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12-Bromododecanoic acid | |
CAS RN |
73367-80-3 | |
Record name | 12-Bromododecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73367-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-Bromododecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073367803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-Bromododecanoic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02405 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 12-Bromododecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-bromododecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 12-BROMODODECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP072ZQ00E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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